N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-containing hydrazide derivative characterized by a 1,2,4-triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The hydrazide moiety is linked to a 3,4-dichlorophenyl ethylidene group via an imine bond (E-configuration). Its synthesis likely involves condensation of a substituted acetohydrazide with a ketone under acidic conditions, as described for analogous hydrazines in . Structural confirmation of such compounds often employs spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction (as in ), ensuring unambiguous assignment of the imine configuration .
Properties
Molecular Formula |
C21H21Cl2N5O2S |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21Cl2N5O2S/c1-4-28-20(14-5-8-16(30-3)9-6-14)26-27-21(28)31-12-19(29)25-24-13(2)15-7-10-17(22)18(23)11-15/h5-11H,4,12H2,1-3H3,(H,25,29)/b24-13+ |
InChI Key |
JWTLMKKZAPIXHX-ZMOGYAJESA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazide: The hydrazide functional group is formed by reacting hydrazine with an ester or acyl chloride.
Final Condensation: The final step involves the condensation of the hydrazide with the aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects. The triazole ring and aromatic groups are often involved in binding interactions with biological targets.
Comparison with Similar Compounds
N′-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-2-{[5-(4-Methoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}acetohydrazide ()
- Key Differences : The triazole ring here is substituted with phenyl (position 4) and 4-methoxyphenyl (position 5), whereas the target compound has ethyl (position 4) and 4-methoxyphenyl (position 5).
ZE-4b ()
- Structure : N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide.
- Key Differences : Pyridine-2-yl replaces 4-methoxyphenyl at triazole position 3.
- Implications : The pyridine moiety introduces basicity, which could influence solubility and metal-binding properties compared to the electron-rich 4-methoxyphenyl group .
2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}-N′-[(E)-(3-Ethoxy-4-Hydroxyphenyl)methylidene]acetohydrazide ()
- Key Differences : The triazole has 4-chlorophenyl and phenyl substituents, while the hydrazide chain includes a 3-ethoxy-4-hydroxyphenyl group.
303105-44-4 ()
- Structure : 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N'-[(E)-(2-Methylphenyl)methylidene]acetohydrazide.
- Key Differences : 4-Methylphenyl (triazole position 4) and 2-methylphenyl (hydrazide) substituents.
- Implications : Methyl groups may reduce steric hindrance, favoring interactions with hydrophobic binding pockets .
Comparative Analysis of Substituent Effects
Table 1: Substituent Impact on Key Properties
Computational and Experimental Similarity Assessments
- Similarity Indexing : highlights the use of Tanimoto coefficients for quantifying structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint analysis. Applying this method, the target compound may share >60% similarity with and ZE-4b due to common triazole and hydrazide motifs .
- Molecular Networking : As per , MS/MS-based dereplication could cluster the target compound with and compounds due to analogous fragmentation patterns (e.g., triazole sulfanyl cleavage) .
- QSAR Models : suggests that substituent variations (e.g., chloro vs. methoxy groups) would significantly influence predicted bioactivity in QSAR models .
Research Findings and Implications
- Substituent-Driven Bioactivity : Chloro and methoxy groups (as in the target compound and ) are associated with enhanced antimicrobial activity in triazole derivatives.
- Lipophilicity vs.
- Computational Predictions : Tanimoto and Dice scores () could prioritize the target compound for in vitro testing against ZE-4b and analogues .
Biological Activity
N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its structural components suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 478.404 g/mol
The presence of the triazole ring and various substituents such as dichlorophenyl and methoxyphenyl groups contribute to its biological activity.
Anticancer Activity
Several studies have indicated that compounds containing triazole and hydrazone moieties exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of specific proteins involved in cell survival.
Case Study : A study conducted on similar triazole derivatives showed that they could effectively inhibit the growth of tumor cells with IC values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines .
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 1.61 ± 1.92 | Jurkat |
| Triazole Derivative B | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. The presence of electron-withdrawing groups like chlorine enhances its activity against various bacterial strains.
Research Findings : In vitro studies demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the phenyl ring and the presence of specific functional groups are crucial for enhancing biological activity. For instance:
- Chlorine Substitution : Enhances cytotoxicity.
- Methoxy Group : Contributes to improved solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
